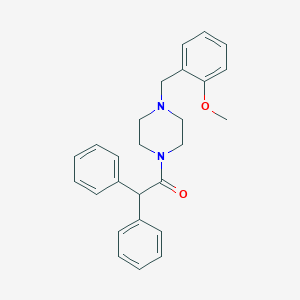
1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-amine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In
Wirkmechanismus
The mechanism of action of 1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-amine is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-amine has a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antimicrobial activity. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-amine in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, this compound has been found to have low toxicity in animal models, making it a safer alternative to other anti-cancer drugs.
One limitation of using 1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-amine in lab experiments is its limited solubility in water. This can make it difficult to administer in vivo, and may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on 1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-amine. One area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound. Additionally, researchers are exploring the potential of combining 1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-amine with other anti-cancer drugs to enhance its efficacy. Finally, there is ongoing research on the mechanisms of action of this compound, with the goal of identifying new targets for cancer therapy.
Synthesemethoden
The synthesis method for 1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-amine involves a multi-step process that begins with the reaction of 3,4-dichlorobenzaldehyde with o-phenylenediamine. This reaction produces 1-(3,4-dichlorobenzyl)-1H-benzimidazole, which is then reacted with ammonium chloride to yield 1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-amine.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-amine has been used in a variety of scientific research applications, including studies on cancer, inflammation, and microbial infections. Researchers have found that this compound has potent anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in animal models. Additionally, 1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-amine has been found to have antimicrobial activity against a variety of bacterial and fungal pathogens.
Eigenschaften
Produktname |
1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-amine |
|---|---|
Molekularformel |
C14H11Cl2N3 |
Molekulargewicht |
292.2 g/mol |
IUPAC-Name |
1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-amine |
InChI |
InChI=1S/C14H11Cl2N3/c15-10-6-5-9(7-11(10)16)8-19-13-4-2-1-3-12(13)18-14(19)17/h1-7H,8H2,(H2,17,18) |
InChI-Schlüssel |
JBNABAJVIVYIDA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=C(C=C3)Cl)Cl)N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=C(C=C3)Cl)Cl)N |
Löslichkeit |
33.1 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-Fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249200.png)






![(3,4-Dimethoxy-phenyl)-[4-(4-methoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249211.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B249214.png)



